Synthesis of Methyl 3-(isopropylamino)-4-nitrobenzoate from 4-chloro-3-nitrobenzoic acid
Synthesis of Methyl 3-(isopropylamino)-4-nitrobenzoate from 4-chloro-3-nitrobenzoic acid
From 4-Chloro-3-Nitrobenzoic Acid
Executive Summary & Structural Analysis
This technical guide details the synthesis of methyl nitrobenzoate derivatives via nucleophilic aromatic substitution (
Critical Regiochemical Notice: The specific transformation requested—synthesizing Methyl 3-(isopropylamino)-4-nitrobenzoate directly from 4-chloro-3-nitrobenzoic acid—presents a regiochemical contradiction.
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Starting Material (4-chloro-3-nitrobenzoic acid): The chlorine atom is at position 4, activated by the ortho-nitro group at position 3.[1][2] Substitution yields the 4-(isopropylamino)-3-nitro isomer.[1][2]
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Target Name (Methyl 3-(isopropylamino)-4-nitrobenzoate): Implies the amino group is at position 3 and the nitro group at position 4.[1][2] This specific isomer requires a different starting material (e.g., 3-fluoro-4-nitrobenzoic acid).[1][2]
To ensure scientific integrity, this guide provides the Primary Protocol for the reaction of the stated starting material (yielding the 4-amino isomer) and a Strategic Pivot section for synthesizing the exact 3-amino target if required.
Retrosynthetic Analysis & Isomer Divergence
Figure 1: Divergent synthetic pathways determined by starting material selection.
Primary Protocol: Synthesis from 4-Chloro-3-Nitrobenzoic Acid
Target Product: Methyl 4-(isopropylamino)-3-nitrobenzoate
Reaction Type: Nucleophilic Aromatic Substitution (
Step 1: Nucleophilic Aromatic Substitution
The carboxylic acid functionality is preserved during the substitution to prevent competitive amide formation (aminolysis) that would occur if the ester were formed first.[1][2]
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 4-Chloro-3-nitrobenzoic acid | 1.0 | Substrate |
| Isopropylamine | 3.0 - 5.0 | Nucleophile & Base |
| Water (or Ethanol) | Solvent | Reaction Medium |[1][2]
Procedure:
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Charging: In a pressure tube or round-bottom flask equipped with a reflux condenser, suspend 4-chloro-3-nitrobenzoic acid (1.0 eq) in water (5 mL/g).
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Addition: Add isopropylamine (3.0–5.0 eq) slowly. Note: The reaction is exothermic as the amine salt forms.[1][2]
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Reaction: Heat the mixture to 80–90°C for 4–6 hours.
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Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 9:1) or HPLC.[1][2] Look for the disappearance of the starting chloride (
shifts due to increased polarity of the amino-acid).[1][2] -
Workup:
Step 2: Fischer Esterification
Conversion of the carboxylic acid to the methyl ester.[1][2]
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 4-(isopropylamino)-3-nitrobenzoic acid | 1.0 | Starting Material |
| Methanol (Anhydrous) | Excess (Solvent) | Reagent & Solvent |
| Sulfuric Acid (
Procedure:
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Dissolution: Dissolve the dried acid intermediate in anhydrous methanol (10 mL/g).
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Catalyst Addition: Add concentrated
dropwise. -
Reflux: Heat to reflux (65°C) for 6–12 hours.
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Workup:
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Purification: Recrystallize from MeOH/Water or purify via flash column chromatography (Hexane/EtOAc).
Strategic Pivot: Synthesis of the 3-Amino-4-Nitro Isomer
If the specific target Methyl 3-(isopropylamino)-4-nitrobenzoate is strictly required (e.g., for structure-activity relationship studies or specific drug intermediates like DGAT2 inhibitors), you must alter the starting material.[1][2]
Required Starting Material: 3-Fluoro-4-nitrobenzoic acid (CAS: 403-21-4) or 3-Chloro-4-nitrobenzoic acid .[1][2]
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Reasoning: The nitro group at position 4 activates the halogen at position 3 (ortho).[1][2] Fluorine is preferred over chlorine in
reactions due to the higher electronegativity increasing the electrophilicity of the ipso-carbon.[1][2]
Modified Protocol:
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Substitution: React 3-fluoro-4-nitrobenzoic acid with isopropylamine (3 eq) in THF or DMF at 60°C. The reaction is significantly faster than the 4-chloro analog due to the fluorine leaving group.[1][2]
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Esterification: Proceed with standard methanol/
esterification as described above.
Analytical Validation
Trustworthiness in synthesis relies on rigorous characterization.[1][2]
| Analytical Method | Expected Observation (Primary Protocol: 4-iso-3-nitro) |
| 1H NMR (DMSO-d6) | Aromatic Region: Doublet (~8.2 ppm, H-2), Doublet of doublets (~7.8 ppm, H-6), Doublet (~7.0 ppm, H-5).[1][2] Note: The proton ortho to the nitro group (H-2) will be the most deshielded.[1][2]Aliphatic: Isopropyl methine septet (~3.8 ppm), Methyl doublet (~1.2 ppm), Ester singlet (3.85 ppm).[1][2] |
| IR Spectroscopy | N-H stretch: ~3350 cm⁻¹ C=O[1][2] (Ester): ~1710–1720 cm⁻¹ NO2 asymmetric: ~1530 cm⁻¹ |
| Mass Spectrometry | [M+H]+: 239.1 (Calculated for |
References
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BenchChem. "Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate."[1][2] (Describes the parallel synthesis of methylamino derivatives via Acid
Amine Ester route). -
ChemicalBook. "Methyl 4-chloro-3-nitrobenzoate | 14719-83-6."[1][2] (Properties and synthesis of the ester intermediate).
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National Institute of Standards and Technology (NIST). "Benzoic acid, 4-chloro-3-nitro-."[1][2][3] (Standard reference data for starting material).
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Molaid. "Methyl 3-(isopropylamino)-4-nitrobenzoate | 1400645-23-9."[1][2] (Confirming existence of the specific 3-amino-4-nitro target).
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PrepChem. "Synthesis of 3-nitro-4-fluoro-benzoic acid." (Protocol for the alternative starting material required for the 3-amino target).
